

Application Notes and Protocols for RO2959 Monohydrochloride in Mouse Models

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Compound of Interest		
Compound Name:	RO2959 monohydrochloride	
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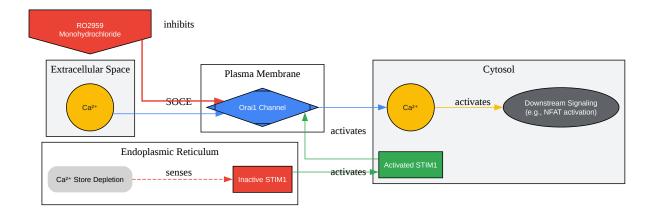
Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in the immune system. Specifically, it blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels.[1] This inhibition of calcium influx has significant downstream effects, including the suppression of T-cell activation and proliferation, as well as the reduction of pro-inflammatory cytokine production. These properties make RO2959 monohydrochloride a valuable tool for in vivo studies in mouse models of autoimmune and inflammatory diseases.

Mechanism of Action

RO2959 monohydrochloride targets the CRAC channel, a key component of the cellular calcium signaling pathway. The binding of a ligand to a surface receptor triggers the release of calcium from the endoplasmic reticulum (ER). This depletion of ER calcium stores is sensed by STIM1 proteins, which then translocate and activate Orai1 channels in the plasma membrane. The opening of Orai1 channels allows for the influx of extracellular calcium, a process known as SOCE. This sustained increase in intracellular calcium is essential for the activation of various cellular processes, including gene transcription, cell proliferation, and cytokine release. RO2959 monohydrochloride effectively blocks the Orai1 channel, thereby inhibiting SOCE and its downstream consequences.





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Mechanism of action of RO2959 monohydrochloride.

Quantitative Data

While specific in vivo dosage data for **RO2959 monohydrochloride** in mouse models is not readily available in the public domain, the following table summarizes its in vitro activity. Researchers can use this information as a reference for designing in vivo studies, starting with lower doses and performing dose-escalation experiments to determine the optimal therapeutic window. For context, a similar CRAC channel inhibitor, BTP2, has been reported to be well-tolerated in mice at doses up to 30 mg/kg administered orally.

Parameter	Value	Cell Line/System
IC50 (CRAC Channel Inhibition)	402 nM	-
IC50 (Orai1/Stim1 Mediated SOCE)	25 nM	-



Experimental Protocols Preparation of RO2959 Monohydrochloride for In Vivo Administration

The following protocol describes the preparation of a 2.5 mg/mL suspended solution of **RO2959 monohydrochloride** suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mice.[1]

Materials:

- RO2959 monohydrochloride powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution: Dissolve RO2959 monohydrochloride in DMSO to a concentration of 25 mg/mL.
- Prepare the vehicle: In a sterile tube, mix 400 μL of PEG300 and 50 μL of Tween-80.
- Formulate the final solution:
 - Add 100 μL of the 25 mg/mL RO2959 monohydrochloride stock solution to the PEG300 and Tween-80 mixture.
 - Vortex thoroughly to ensure complete mixing.
 - Add 450 μL of saline to the mixture.
 - Vortex again to create a uniform suspension.

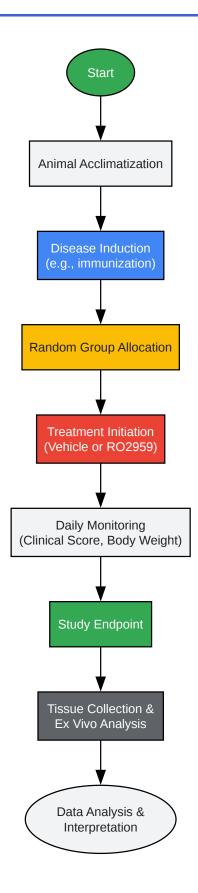


This procedure yields 1 mL of a 2.5 mg/mL **RO2959 monohydrochloride** solution. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

General Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of **RO2959 monohydrochloride** in a mouse model of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis (CIA).





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A typical experimental workflow for in vivo studies.



Key Considerations for In Vivo Studies:

- Dose-finding studies: It is crucial to perform preliminary dose-finding studies to determine the
 maximum tolerated dose (MTD) and the optimal effective dose of RO2959
 monohydrochloride in the specific mouse model being used.
- Administration route: The choice of administration route (oral gavage or intraperitoneal injection) may depend on the experimental design and the desired pharmacokinetic profile.
- Frequency of administration: The dosing frequency should be determined based on the pharmacokinetic properties of RO2959 monohydrochloride, which may need to be established in preliminary studies.
- Control groups: Appropriate vehicle control groups are essential for interpreting the results accurately.
- Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

RO2959 monohydrochloride is a powerful research tool for investigating the role of CRAC channels and SOCE in various physiological and pathological processes. While specific in vivo dosage information for mouse models is not extensively documented, the provided formulation protocol and general experimental workflow, in conjunction with the in vitro potency data, offer a solid foundation for researchers to design and conduct their own in vivo efficacy studies. Careful dose-finding experiments are recommended to establish the optimal therapeutic window for this compound in the chosen animal model.

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References







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